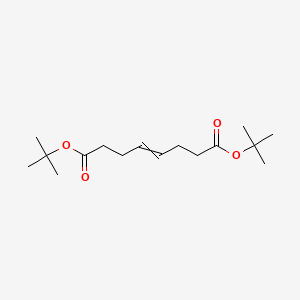

Di-tert-butyl oct-4-enedioate

Beschreibung

Di-tert-butyl oct-4-enedioate (synonym: (E)-di-tert-butyl oct-4-enedioate) is a synthetic organic compound primarily recognized as an impurity in the production of Mivacurium Chloride, a neuromuscular blocking agent . Its molecular formula is C₁₆H₂₈O₄, with a molecular weight of 284.39 g/mol. Structurally, it features two tert-butyl ester groups attached to an unsaturated eight-carbon chain with a double bond at the 4th position (oct-4-ene).

Eigenschaften

CAS-Nummer |

64494-25-3 |

|---|---|

Molekularformel |

C16H28O4 |

Molekulargewicht |

284.39 g/mol |

IUPAC-Name |

ditert-butyl oct-4-enedioate |

InChI |

InChI=1S/C16H28O4/c1-15(2,3)19-13(17)11-9-7-8-10-12-14(18)20-16(4,5)6/h7-8H,9-12H2,1-6H3 |

InChI-Schlüssel |

LVVGSTWYKKIANM-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)CCC=CCCC(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Di-tert-butyl oct-4-enedioate can be synthesized through a multi-step process. One common method involves the reaction of diisopropylamine with n-butyllithium in dry tetrahydrofuran (THF) at low temperatures, followed by the addition of tert-butyl acetate . The reaction mixture is then treated with 1,4-dibromobut-2-ene, resulting in the formation of the desired diester . The crude product is purified using flash column chromatography to obtain di-tert-butyl oct-4-enedioate as colorless needles .

Industrial Production Methods

While specific industrial production methods for di-tert-butyl oct-4-enedioate are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Di-tert-butyl oct-4-enedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form epoxides and diols.

Reduction: Reduction reactions can convert the double bond into single bonds, leading to saturated derivatives.

Substitution: The ester groups can participate in nucleophilic substitution reactions, resulting in the formation of different ester derivatives.

Common Reagents and Conditions

Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for epoxidation reactions.

Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst can reduce the double bond.

Substitution: Nucleophiles such as alcohols and amines can react with the ester groups under basic conditions.

Major Products Formed

Epoxides: Formed through oxidation reactions.

Diols: Resulting from further oxidation of epoxides.

Saturated Esters: Produced through reduction reactions.

Substituted Esters: Formed via nucleophilic substitution.

Wissenschaftliche Forschungsanwendungen

Di-tert-butyl oct-4-enedioate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Medicine: Investigated for its potential as a prodrug or a drug delivery agent.

Industry: Utilized in the production of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism of action of di-tert-butyl oct-4-enedioate involves its reactivity towards various chemical reagents. The double bond in the oct-4-enedioic acid moiety can undergo addition reactions, while the ester groups can participate in hydrolysis and substitution reactions. These reactions are facilitated by the presence of catalysts and specific reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Data Gaps

- Analytical Relevance : As a pharmaceutical impurity, oct-4-enedioate’s detection and quantification are critical for ensuring drug safety, though its pharmacological activity remains unstudied .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.